![molecular formula C12H11IN2 B13078223 iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
iodomethane;9H-pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9H-Pyrido[3,4-b]indole compound with iodomethane (1:1)” is a derivative of the indole family, specifically a pyridoindole. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The combination with iodomethane introduces a methyl group, potentially altering its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole derivatives often involves multi-step processes. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core . For the specific compound with iodomethane, an additional step of N-alkylation is required. This involves treating the indole derivative with iodomethane in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also gaining popularity due to better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group introduced by iodomethane can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various N-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties .
Medicine
Medically, indole derivatives are explored for their therapeutic potential in treating diseases like cancer, neurological disorders, and infections .
Industry
Industrially, these compounds are used in the synthesis of dyes, pigments, and as intermediates in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action for 9H-Pyrido[3,4-b]indole derivatives often involves interaction with biological macromolecules like proteins and nucleic acids. The methyl group introduced by iodomethane can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. These compounds can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Pyrido[3,4-b]indole: The parent compound without the methyl group.
1-Methyl-9H-pyrido[3,4-b]indole: Another methylated derivative but with the methyl group at a different position.
9H-Pyrido[3,4-b]indole-3-carboxylic acid: A carboxylated derivative with different reactivity and applications.
Uniqueness
The uniqueness of the 9H-Pyrido[3,4-b]indole compound with iodomethane lies in its enhanced reactivity due to the methyl group. This modification can significantly alter its chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H11IN2 |
|---|---|
Molekulargewicht |
310.13 g/mol |
IUPAC-Name |
iodomethane;9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H8N2.CH3I/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;1-2/h1-7,13H;1H3 |
InChI-Schlüssel |
UESJCVAINSREHL-UHFFFAOYSA-N |
Kanonische SMILES |
CI.C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


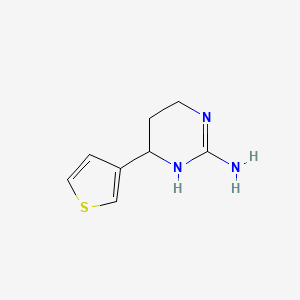
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)

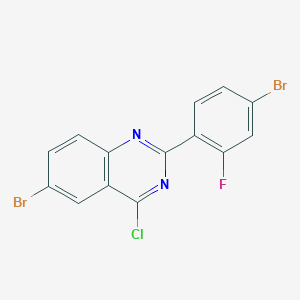
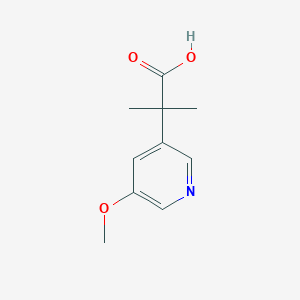
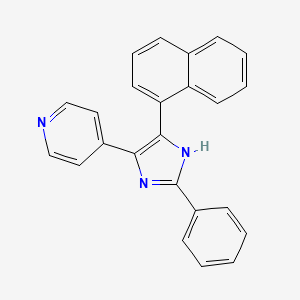
![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
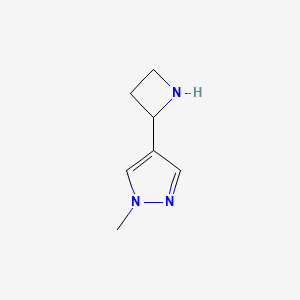
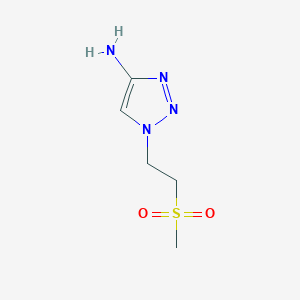
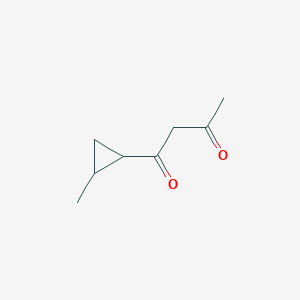
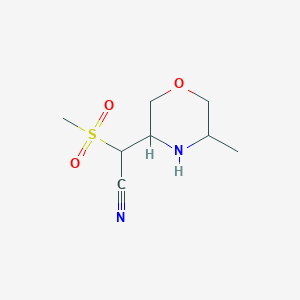
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)

![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
